molecular formula C11H10N2O B156313 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one CAS No. 132416-70-7

6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one

Cat. No. B156313
M. Wt: 186.21 g/mol
InChI Key: DZVCLPORMSAUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one has been shown to exhibit a variety of biochemical and physiological effects. Studies have suggested that this compound may modulate the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound may also exhibit neuroprotective effects by reducing the production of reactive oxygen species in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is its broad range of biological activities. This compound has been shown to exhibit potent antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the study of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one. One area of research is the development of new synthetic methods for the preparation of this compound, with the aim of improving its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, with the goal of identifying new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, with the aim of developing new drugs for the treatment of cancer, viral infections, and inflammatory disorders.

Synthesis Methods

The synthesis of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of the product can be optimized by varying the reaction parameters.

Scientific Research Applications

6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to possess antiviral activity against the hepatitis C virus and the influenza virus.

properties

CAS RN

132416-70-7

Product Name

6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C11H10N2O/c1-7-2-3-9-8(6-7)12-10-4-5-11(14)13(9)10/h2-3,6H,4-5H2,1H3

InChI Key

DZVCLPORMSAUMU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=N2)CCC3=O

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)CCC3=O

synonyms

1H-Pyrrolo[1,2-a]benzimidazol-1-one,2,3-dihydro-6-methyl-(9CI)

Origin of Product

United States

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